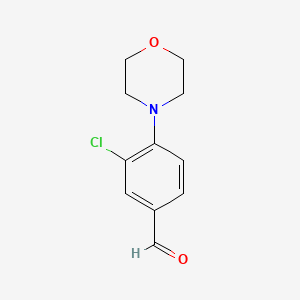

3-Chloro-4-morpholinobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYGMNZNDICVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428091 | |

| Record name | 3-Chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-23-8 | |

| Record name | 3-Chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core functionalized with a chlorine atom and a morpholine moiety, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The presence of the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The chloro and aldehyde groups, in turn, provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 886500-23-8 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from analogues |

| Melting Point | Not available. For comparison, 4-morpholinobenzaldehyde has a melting point of 65-69 °C. | [2] |

| Boiling Point | Not available. | |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | Inferred from synthetic procedures of related compounds.[3] |

Synthesis and Purification

The most logical and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from a substituted benzaldehyde precursor by morpholine.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from the readily available 3-chloro-4-fluorobenzaldehyde. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the 1-position and the chlorine atom at the 3-position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous 4-morpholinobenzaldehydes.[3]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the chloro substituent, and the morpholine ring on the aromatic core.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: It can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form substituted benzylamines.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactions involving the Aromatic Ring

The electron-donating morpholine group and the electron-withdrawing chloro and aldehyde groups influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. Further substitution is likely to be directed to the positions ortho and para to the morpholine group, although the steric hindrance and electronic effects of the existing substituents will play a significant role.

Nucleophilic Aromatic Substitution

While the synthesis of the title compound relies on an SNAr reaction, the chlorine atom in the final product is generally less reactive towards further substitution due to the presence of the electron-donating morpholine group. However, under forcing conditions, it might be possible to displace the chlorine with other nucleophiles.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of novel bioactive molecules. The morpholine moiety is a common feature in many approved drugs, where it often enhances water solubility and acts as a hydrogen bond acceptor, improving the pharmacokinetic profile of the molecule.[4]

Derivatives of this compound have been investigated for a range of biological activities. For instance, compounds incorporating the morpholine and chloro-substituted phenyl rings are explored as potential anticancer, antibacterial, and anti-inflammatory agents.[4][5] The aldehyde functionality serves as a convenient starting point for the elaboration of more complex side chains, allowing for the systematic exploration of structure-activity relationships (SAR).

Sources

- 1. This compound | 886500-23-8 [chemicalbook.com]

- 2. 4-Morpholinobenzaldehyde Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde (CAS No. 886500-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique structural features—a reactive aldehyde group, a chloro substituent, and a morpholine moiety—make it a versatile precursor for the synthesis of a wide range of complex molecules. The presence of the morpholine ring is of particular interest in medicinal chemistry, as this heterocycle is known to improve the pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886500-23-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |

| Molecular Weight | 225.67 g/mol | [4] |

| Appearance | White to light yellow crystalline powder (predicted) | [2] |

| Purity | ≥97% (commercially available) | [5] |

Note: Some properties, such as melting and boiling points, are not yet reported in publicly available literature and would need to be determined experimentally.

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, morpholine.

Reaction Principle

The starting material for this synthesis is 3,4-dichlorobenzaldehyde. The two electron-withdrawing chlorine atoms on the benzene ring, along with the aldehyde group, activate the ring towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the selective substitution of the chlorine atom at the 4-position. The chlorine at the 3-position is less susceptible to substitution due to the deactivating effect of the adjacent aldehyde group.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[6][7]

Materials:

-

3,4-Dichlorobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzaldehyde (1 equivalent), potassium carbonate (2 equivalents), and dimethylformamide (DMF) as the solvent.

-

Addition of Nucleophile: While stirring, add morpholine (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (δ 9.8-10.0 ppm), aromatic protons in the region of δ 7.0-8.0 ppm, and two multiplets for the methylene protons of the morpholine ring (δ 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 190 ppm, aromatic carbons between δ 110-160 ppm, and two signals for the morpholine carbons in the range of δ 45-70 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, C-Cl stretching in the fingerprint region, and C-N and C-O stretching vibrations from the morpholine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.67 g/mol ) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly attractive starting material for the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.

Medicinal Chemistry

The morpholine moiety is a well-established pharmacophore that can enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug molecule.[1] The aldehyde group provides a handle for further chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the facile introduction of diverse functionalities. The chloro-substituent can also be a site for further modification through cross-coupling reactions or can contribute to the binding affinity of the molecule to its biological target.[8][9]

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

-

Central Nervous System (CNS) Disorders: The morpholine group can improve brain penetration, making it a valuable component in the design of drugs targeting the CNS.

Materials Science

Substituted benzaldehydes are important precursors for the synthesis of a variety of organic materials, including polymers, dyes, and nonlinear optical materials. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and optical properties of these materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for similar compounds, the following guidelines are recommended.[4][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.[4]

Conclusion

This compound is a chemical intermediate with significant potential for a wide range of applications, particularly in the field of drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile chemical handles, makes it an attractive building block for the construction of complex and biologically active molecules. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, paving the way for future innovations in both academic and industrial research.

References

-

Xidian Experimental Supplies. This compound. [Link]

-

PubChem. 3-Chloro-4-methylbenzaldehyde. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 4-Morpholinobenzaldehyde. [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. [Link]

-

ChemWhat. 4-Morpholinobenzaldehyde CAS#: 1204-86-0. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 886500-23-8 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 3-Chloro-4-morpholinobenzaldehyde for Advanced Research and Development

Abstract

3-Chloro-4-morpholinobenzaldehyde is a pivotal substituted aromatic aldehyde that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural combination of a reactive aldehyde, an electron-withdrawing chlorine atom, and a versatile morpholine moiety makes it an intermediate of significant interest for the synthesis of complex therapeutic agents, particularly kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of this compound, beginning with a foundational examination of its molecular weight and physicochemical properties. It further details a validated laboratory-scale synthesis protocol, robust analytical characterization methods, and discusses its strategic applications in drug discovery, supported by mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the core identity and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 3-chloro-4-(morpholin-4-yl)benzaldehyde

-

Molecular Formula: C₁₁H₁₂ClNO₂[3]

-

Synonyms: 3-Chloro-4-(4-morpholinyl)benzaldehyde[3]

Core Topic: Molecular Formula and Weight Calculation

The molecular weight (MW) is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry. It is derived from the molecular formula, C₁₁H₁₂ClNO₂, by summing the atomic weights of the constituent atoms.

The calculation, based on the most common isotopes, is as follows:

-

Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

-

Hydrogen (H): 12 atoms × 1.008 amu = 12.096 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 225.67 g/mol [3]

This value is essential for converting between mass and moles, preparing solutions of known concentrations, and determining reaction yields.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are critical for selecting appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 225.67 g/mol | [3] |

| CAS Number | 886500-23-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [3] |

| Appearance | White to light yellow crystalline powder | [4] (by analogy) |

| Purity | ≥97% (typical) | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate) | Inferred |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The underlying principle of this synthesis is the displacement of a good leaving group (fluoride) on an electron-deficient aromatic ring by a nucleophile (morpholine). The presence of the electron-withdrawing aldehyde group and the chlorine atom activates the ring towards nucleophilic attack, making the reaction feasible. Potassium carbonate is used as a base to deprotonate the morpholine, enhancing its nucleophilicity.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1.0 eq)[6]

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous potassium carbonate to the solution.

-

Add morpholine dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with deionized water.

-

Dry the crude product under vacuum.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is an effective method.

Workflow:

-

Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Sources

3-Chloro-4-morpholinobenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-4-morpholinobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often improving the pharmacokinetic profile and biological activity of molecules. The presence of a chlorine atom and an aldehyde group further adds to its reactivity and potential for creating diverse chemical entities. Accurate and unambiguous structure elucidation is a critical first step in any research or development endeavor involving this compound, ensuring the reliability of subsequent biological and chemical studies.

This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. We will explore a multi-faceted spectroscopic and analytical approach, demonstrating how an integrated analysis provides unequivocal structural confirmation.

Section 1: Predicted Physicochemical Properties and Spectroscopic Data

Before embarking on experimental analysis, it is often beneficial to predict the physicochemical properties and spectroscopic data for the target molecule. These predictions, based on the putative structure and established chemical principles, provide a valuable reference point for interpreting experimental results.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| ¹H NMR | Aromatic protons (~6.9-7.8 ppm), Aldehyde proton (~9.8 ppm), Morpholine protons (~3.0-3.9 ppm) |

| ¹³C NMR | Aromatic carbons (~115-160 ppm), Aldehyde carbon (~190 ppm), Morpholine carbons (~48 and ~66 ppm) |

| Mass Spectrometry | Molecular ion peaks at m/z 225 and 227 (due to ³⁵Cl and ³⁷Cl isotopes) |

| IR Spectroscopy | C=O stretch (~1680-1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹) |

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, aldehyde, and morpholine protons. The electron-withdrawing nature of the aldehyde and chlorine, and the electron-donating effect of the morpholine nitrogen, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| Aldehyde-H | ~9.8 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic-H (H-2) | ~7.8 | Doublet (d) | Ortho to the electron-withdrawing aldehyde group and meta to the chlorine. |

| Aromatic-H (H-5) | ~7.0 | Doublet (d) | Ortho to the electron-donating morpholine group and meta to the aldehyde. |

| Aromatic-H (H-6) | ~7.7 | Doublet of doublets (dd) | Ortho to both the aldehyde and the chlorine. |

| Morpholine-H (O-CH₂) | ~3.8-3.9 | Triplet (t) | Protons adjacent to the electronegative oxygen atom are deshielded. |

| Morpholine-H (N-CH₂) | ~3.0-3.2 | Triplet (t) | Protons adjacent to the nitrogen atom. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | ~190 | The carbonyl carbon is highly deshielded. |

| Aromatic C-4 (C-N) | ~155-160 | Attached to the electron-donating morpholine nitrogen. |

| Aromatic C-1 (C-CHO) | ~130-135 | Attached to the aldehyde group. |

| Aromatic C-2 & C-6 | ~125-130 | Aromatic carbons. |

| Aromatic C-3 (C-Cl) | ~120-125 | Attached to the chlorine atom. |

| Aromatic C-5 | ~115-120 | Shielded by the ortho morpholine group. |

| Morpholine C-O | ~66-68 | Carbons adjacent to the oxygen atom. |

| Morpholine C-N | ~48-50 | Carbons adjacent to the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Caption: Workflow for NMR analysis of this compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A pair of peaks at m/z 225 and m/z 227, with a relative intensity ratio of approximately 3:1, corresponding to [C₁₁H₁₂³⁵ClNO₂]⁺ and [C₁₁H₁₂³⁷ClNO₂]⁺, respectively.

-

Key Fragmentation Patterns:

-

Loss of the aldehyde group (-CHO): [M-29]⁺

-

Loss of the morpholine ring: [M-86]⁺

-

Cleavage of the C-Cl bond: [M-35]⁺

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peaks and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Caption: Plausible fragmentation pathways for this compound in MS.

Section 4: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Aldehyde C=O Stretch | ~1680-1700 | Strong absorption characteristic of an aromatic aldehyde. |

| Aromatic C=C Stretches | ~1450-1600 | Multiple bands indicating the presence of an aromatic ring. |

| Aromatic C-H Stretch | ~3030-3100 | Absorption just above 3000 cm⁻¹ is typical for aromatic C-H bonds. |

| Aliphatic C-H Stretches | ~2850-2960 | From the morpholine ring. |

| C-N Stretch | ~1200-1350 | Characteristic of the morpholine amine. |

| C-O-C Stretch | ~1100-1150 | Ether linkage within the morpholine ring. |

| C-Cl Stretch | ~700-800 | Indicates the presence of a chloro-substituent. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Section 5: X-ray Crystallography (The Definitive Method)

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the gold standard for unambiguous structure determination in the solid state. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a specific X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. The final refined structure provides a detailed three-dimensional model of the molecule.

Section 6: Integrated Approach to Structure Confirmation

The most reliable structure elucidation comes from an integrated approach where data from multiple analytical techniques are combined to build a comprehensive and self-consistent picture of the molecule.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. For ultimate confirmation, X-ray crystallography offers an unambiguous three-dimensional structure. By following the protocols and interpretation guidelines outlined in this guide, researchers can confidently and accurately determine the structure of this and other related small molecules, which is a cornerstone of successful chemical and pharmaceutical research.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. [Link]

-

Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Al-Hokbany, N. S., Al-Omary, F. A. M., El-Emam, A. A., & Yousuf, S. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22(23), 3925-3939. [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Fiveable. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. [Link]

-

Fiveable. (n.d.). Structure Elucidation. Fiveable. [Link]

-

Al-Hokbany, N., Al-Omary, F., El-Emam, A., & Yousuf, S. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [https://www.youtube.com/watch?v=1-3-4-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2198-2199-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-2344-2345-2346-2347-2348-2349-2350-2351-2352-2353-2354-2355-2356-2357-2358-2359-2360-2361-2362-2363-2364-2365-2366-2367-2368-2369-2370-2371-2372-2373-2374-2375-2376-2377-2378-2379-2380-2381-2382-2383-2384-2385-2...]([Link]

Spectroscopic Characterization of 3-Chloro-4-morpholinobenzaldehyde: A Technical Guide

Introduction

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a chlorinated and morpholine-substituted benzene ring attached to a reactive aldehyde group, makes it a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for its application in these fields. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a 1,2,4-trisubstituted benzene ring, an aldehyde group, a chloro substituent, and a morpholine ring. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and chloro groups, and the electron-donating character of the morpholine nitrogen—governs the chemical environment of each atom and, consequently, their spectroscopic behavior.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The position and electronic nature of the substituents on the benzene ring significantly influence the chemical environment, and thus the chemical shifts, of the aromatic and aldehydic protons.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehydic-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.8 | t | 4H | O-(CH₂)₂ |

| ~3.2 | t | 4H | N-(CH₂)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aldehydic Proton: A sharp singlet is expected at approximately 9.8 ppm. This downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the aromatic ring current.

-

Aromatic Protons: The three aromatic protons will appear in the region of 7.0-7.8 ppm. The proton ortho to the aldehyde group is expected to be the most downfield due to the combined electron-withdrawing effects of the aldehyde and the chloro group. The proton between the chloro and morpholino groups will likely be the most upfield. The coupling constants will be indicative of their relative positions (ortho, meta).

-

Morpholine Protons: The morpholine ring typically exhibits a chair conformation.[2][3] The methylene protons adjacent to the oxygen atom are expected to resonate around 3.8 ppm, while those adjacent to the nitrogen atom will appear at a more upfield position, around 3.2 ppm.[4] These signals often appear as triplets due to coupling with the adjacent methylene protons.[3][5] In some cases, due to the rapid flipping of the morpholine ring, the axial and equatorial protons may become nearly equivalent, leading to broader signals.[6]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~155 | Ar-C (C-N) |

| ~135 | Ar-C (C-Cl) |

| ~132 | Ar-C (C-CHO) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~115 | Ar-CH |

| ~66 | O-(CH₂)₂ |

| ~48 | N-(CH₂)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 190 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 115-155 ppm region. The carbon attached to the morpholine nitrogen will be significantly deshielded. The carbon bearing the chloro substituent and the carbon attached to the aldehyde group will also show distinct chemical shifts.

-

Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom are expected around 66 ppm, while those adjacent to the nitrogen will be at a more upfield position, around 48 ppm.[2][4]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Spectroscopy Workflow

A workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the aromatic ring, and the morpholine moiety.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1115 | Strong | C-O-C stretch (Morpholine) |

| ~820 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~780 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

-

Aldehyde Group: The most prominent feature will be the strong C=O stretching vibration around 1700 cm⁻¹. The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance) for the aldehydic C-H stretch is also a key diagnostic feature.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear as a series of bands between 1450 and 1600 cm⁻¹. The out-of-plane C-H bending vibrations, which are dependent on the substitution pattern, are expected around 820 cm⁻¹.

-

Morpholine Ring: The C-N stretching vibration is expected around 1250 cm⁻¹, and the characteristic C-O-C stretching of the morpholine ether linkage will appear as a strong band around 1115 cm⁻¹.

-

Chloro Group: The C-Cl stretching vibration is expected in the fingerprint region, around 780 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 225/227 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 224/226 | [M-H]⁺ |

| 196/198 | [M-CHO]⁺ |

| 140/142 | [M-C₄H₈NO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak is expected at m/z 225, with a smaller peak at m/z 227 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a chlorine-containing compound.

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Fragmentation of the morpholine ring is also expected.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Spectroscopic Data Correlation

Correlation of molecular structure with data from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and structural verification of this compound. By understanding the predicted spectral features and the underlying principles of each technique, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

References

-

Abaee, M. S., Cheraghi, M., & Mojtahedi, M. M. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(10), 844-846. Retrieved from [Link]2]

- Supporting Information for various chemical communications and organic letters, providing NMR data for substituted benzaldehydes.

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]4]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]5]

-

ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]6]

Sources

3-Chloro-4-morpholinobenzaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various systems, profoundly influencing its suitability for pharmaceutical and chemical applications. This compound, a substituted aromatic aldehyde, presents a unique combination of functional groups that govern its solubility characteristics. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to accurately assess its solubility in a range of solvent systems. This document moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a robust and reproducible approach to solubility determination.

Introduction to this compound and the Imperative of Solubility

This compound is a synthetic organic compound featuring a benzaldehyde core substituted with a chlorine atom and a morpholine ring. The morpholine moiety, a heterocyclic amine, is often incorporated into molecules to enhance water solubility and modulate the lipo-water partition coefficient (LogP).[1] This makes it a structure of interest in medicinal chemistry and materials science.[2]

The solubility of an active pharmaceutical ingredient (API) is a paramount factor in drug development. It directly impacts bioavailability, formulation strategies, and the overall therapeutic efficacy of a drug candidate. Poor aqueous solubility is a leading cause of failure for new chemical entities in the development pipeline.[3] Therefore, a thorough understanding and precise measurement of the solubility profile of compounds like this compound are not merely procedural steps but foundational pillars of successful research and development.

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The principle of "like dissolves like" is the cornerstone for predicting a compound's solubility.[4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility behavior.

-

Morpholine Ring: This heterocyclic amine contains both an ether linkage (oxygen) and a secondary amine (nitrogen), making it capable of acting as a hydrogen bond acceptor. The nitrogen atom also imparts basicity. Morpholine itself is miscible with water and a variety of organic solvents.[5][6][7] Its presence is expected to significantly enhance the aqueous solubility of the molecule.

-

Benzaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. However, the aromatic ring is nonpolar and hydrophobic.

-

Chloro Substituent: The chlorine atom is electronegative, contributing to the molecule's overall dipole moment, but it is also hydrophobic.

Predicted Solubility: Based on this structural analysis, this compound is predicted to exhibit a mixed solubility profile:

-

High Solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) due to the combined polarity of the morpholine and aldehyde groups.

-

Moderate to Low Solubility in water. While the morpholine group enhances aqueous solubility, the hydrophobic chlorinated benzene ring will limit it. The solubility in aqueous media is expected to be pH-dependent due to the basic nature of the morpholine nitrogen.

-

Low to Negligible Solubility in nonpolar solvents (e.g., Hexane, Toluene) due to the overall polarity of the molecule.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[8]

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved compound represents its solubility at that temperature. This approach is considered the most reliable for determining thermodynamic (true) equilibrium solubility.[8]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, DMSO, Acetonitrile, Hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation: a. Add an excess amount of this compound to several pre-weighed glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~10 mg of the compound. b. Accurately add a specific volume of the desired solvent (e.g., 2 mL) to each vial.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. c. Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[9] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Solubility is confirmed when consecutive measurements are consistent.[10]

-

Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand to allow undissolved solids to settle. b. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.[4][9] c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[4]

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[9][11] c. Appropriately dilute the filtered saturated solution (filtrate) and analyze it using the same method. d. Determine the concentration of the compound in the filtrate by interpolating its response against the calibration curve. This concentration is the solubility of the compound.

-

Data Reporting: a. Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for reporting the solubility of this compound.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent System | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | Polar Protic | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Aqueous Buffer | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl | Acidic Aqueous | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

Interpretation:

-

Aqueous Solubility (Water, PBS): These values are critical for predicting oral bioavailability and suitability for intravenous formulations.

-

pH-Dependent Solubility (PBS vs. 0.1 N HCl): A higher solubility in acidic solution compared to neutral PBS would confirm the basic nature of the morpholine group and suggest that the compound will be more soluble in the acidic environment of the stomach.

-

Organic Solvent Solubility (Ethanol, DMSO, etc.): This data is vital for designing synthetic reaction conditions, purification strategies (e.g., crystallization), and for developing formulations that use co-solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical predictions based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate the accurate and reliable data necessary for informed decision-making in drug discovery, chemical synthesis, and materials science. Adherence to validated methodologies like the shake-flask method ensures the integrity and reproducibility of the results, forming a solid foundation for subsequent development activities.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Slideshare. (2015). Solubility & Method for determination of solubility. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

-

The Merck Index Online. (n.d.). Morpholine. Retrieved from [Link]

-

Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine [drugfuture.com]

- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 7. polybluechem.com [polybluechem.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 3-Chloro-4-morpholinobenzaldehyde, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. This document is structured to deliver not just data, but also the scientific rationale behind the presented information, reflecting field-proven insights and expertise.

Introduction and Molecular Overview

This compound, with the CAS Number 886500-23-8, is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with a chlorine atom and a morpholine ring at positions 3 and 4 respectively, makes it a valuable intermediate in organic synthesis. The electron-donating morpholine group and the electron-withdrawing chlorine atom and aldehyde group create a unique electronic environment within the molecule, influencing its reactivity and physical properties. This compound is of particular interest in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Caption: Molecular structure of this compound.

Core Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its key physical properties based on information from chemical suppliers and predicted values. It is crucial for researchers to experimentally verify these properties for any specific batch.

| Property | Value | Source |

| CAS Number | 886500-23-8 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Calculated |

| Molecular Weight | 225.67 g/mol | BLD Pharm[2] |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. | Inferred from similar compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 80-120 °C based on analogous compounds. | Prediction |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C at atmospheric pressure. | Prediction |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from structure |

Synthesis and Methodologies

A robust and reproducible synthesis is paramount for obtaining high-purity this compound. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be designed based on well-established nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with morpholine. The fluorine atom at the para position is activated towards nucleophilic substitution by the electron-withdrawing aldehyde group. The chlorine atom at the meta position is significantly less reactive.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques.

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1 equivalent)

-

Morpholine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMSO or DMF to the flask to dissolve the starting materials. Add morpholine to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of a brine wash for the combined organic layers helps to remove any residual water and inorganic salts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aldehyde Proton: A singlet is expected between δ 9.8 and 10.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will likely appear as a set of multiplets between δ 7.0 and 8.0 ppm.

-

Morpholine Protons: Two distinct triplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen will likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen will be shifted downfield to around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the range of δ 190-195 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons are expected between δ 110 and 160 ppm. The carbon attached to the morpholine nitrogen will be significantly shielded.

-

Morpholine Carbons: Two signals for the morpholine carbons are expected, with the carbons adjacent to the nitrogen appearing around δ 45-50 ppm and the carbons adjacent to the oxygen appearing around δ 65-70 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton is expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-